5-Nitrobenzothiazole
Overview
Description
5-Nitrobenzothiazole is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as 5-Nitro-1,3-benzothiazole .
Synthesis Analysis
Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which include 5-Nitrobenzothiazole, have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Molecular Structure Analysis
The molecular structure of 5-Nitrobenzothiazole has been studied using various techniques. The molecular orbital, Mulliken’s plot, natural bond orbital (NBO) and molecular electrostatic potential (MEP) properties of 5-Nitrobenzothiazole have been studied . The theoretical UV-vis and NMR spectral analysis have been performed .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Scientific Research Applications
Antiprotozoal Effects :
- Research shows that derivatives of 5-nitrobenzothiazole exhibit significant antiprotozoal effects against amitochondriate parasites such as Giardia intestinalis and Trichomonas vaginalis. These compounds, including 5-nitrothiazole, demonstrated greater effectiveness than standard drugs like Metronidazole and Nitazoxanide, with IC₅₀ values ranging from nanomolar to low micromolar orders (Navarrete-Vázquez et al., 2015).
Voltammetric Analysis :
- 5-Nitrobenzothiazole has been studied for its voltammetric behavior using techniques like direct current voltammetry (DCV) and differential pulse voltammetry (DPV). This research explored the optimal conditions for its determination in buffer solutions and its applicability in analyzing drinking and river waters (Deýlová et al., 2014).
Antimicrobial and Biofilm Eradication :
- Novel nitro-heteroaromatic antimicrobial agents, including nitrobenzothiazole derivatives, have shown promise in controlling and eradicating biofilm-forming bacteria. These agents demonstrated significant activity against both Gram-negative and Gram-positive pathogens, with some compounds displaying high activity against biofilms (Koenig et al., 2021).
Antitumor Activity :
- Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, a related compound to 5-nitrobenzothiazole, were evaluated for antitumor activity in vitro and in vivo. These compounds exhibited cytotoxic activity against various human carcinoma cell lines and significantly reduced de novo protein and DNA synthesis (Stojković et al., 2006).
Synthesis of Antitubercular Agents :
- Synthesis of new series of derivatives from 2-amino-5-nitrothiazole, an analog of 5-nitrobenzothiazole, demonstrated significant antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014).
Chemotherapeutic Agent Development :
- The synthesis of novel bioactive Schiff base ligands derived from 5-nitrobenzothiazole showed potential as chemotherapeutic agents. These compounds, along with their metal complexes, exhibited pronounced antibacterial and radical scavenging potencies, as well as significant antiproliferative activity against various human cancer cell lines (Shakir et al., 2016).
Microwave Synthesis for Chemical Studies :
- Microwave irradiation was employed for the efficient synthesis of new 6-nitrobenzothiazoles, showcasing a methodological advancement in the preparation of such compounds. This method offers potential in the synthesis and study of 5-nitrobenzothiazole derivatives (Njoya et al., 2003).
Copper Corrosion Inhibition :
- Studies on the inhibition of copper corrosion in sulfate solutions by 5-nitrobenzotriazole (a related compound) indicated that it effectively forms protective films on copper surfaces, suggesting its potential application in metal corrosion prevention (Aramaki et al., 1991).
Safety And Hazards
When handling 5-Nitrobenzothiazole, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQLELVLDMMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325441 | |
Record name | 5-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrobenzothiazole | |
CAS RN |
2942-07-6 | |
Record name | 2942-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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